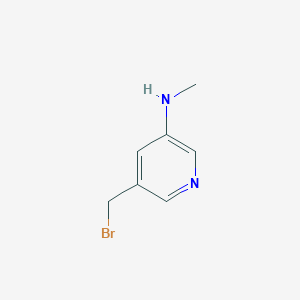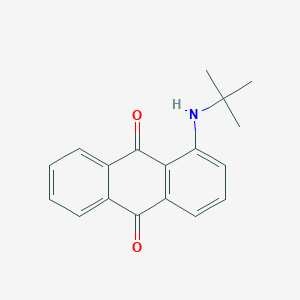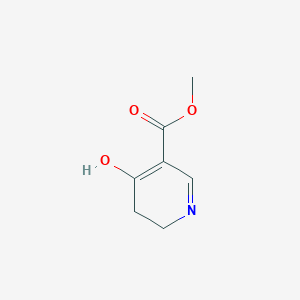![molecular formula C15H13N3O B13130344 [3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)- CAS No. 821784-32-1](/img/structure/B13130344.png)
[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine is a compound that belongs to the class of heterocyclic aromatic compounds. It features a furan ring, a bipyridine moiety, and an amine group. The furan ring is known for its biological activity and is often found in various pharmacologically active compounds. The bipyridine structure is commonly used in coordination chemistry and has applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Bipyridine Synthesis: The bipyridine moiety can be synthesized through the coupling of pyridine derivatives using palladium-catalyzed cross-coupling reactions.
Amine Introduction: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.
Industrial Production Methods
Industrial production methods for N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis is another method that can be employed to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include furanones, dihydrobipyridine derivatives, and various substituted amines.
Wissenschaftliche Forschungsanwendungen
N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Wirkmechanismus
The mechanism of action of N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The bipyridine moiety can chelate metal ions, affecting various biochemical pathways. The amine group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Furan-2-ylmethyl)-[3,4’-bipyridin]-5-amine: Similar structure but with a different position of the furan ring.
N-(Furan-3-ylmethyl)-[2,4’-bipyridin]-5-amine: Similar structure but with a different position of the bipyridine moiety.
N-(Furan-3-ylmethyl)-[3,3’-bipyridin]-5-amine: Similar structure but with a different position of the bipyridine moiety.
Uniqueness
N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine is unique due to its specific arrangement of the furan ring and bipyridine moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
821784-32-1 |
|---|---|
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
N-(furan-3-ylmethyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C15H13N3O/c1-4-16-5-2-13(1)14-7-15(10-17-9-14)18-8-12-3-6-19-11-12/h1-7,9-11,18H,8H2 |
InChI-Schlüssel |
VVLIDBRYJNCVDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC(=CN=C2)NCC3=COC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)
![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)





![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)




